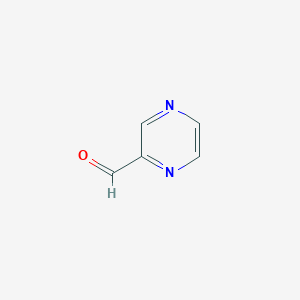

Pyrazine-2-carbaldehyde

Descripción general

Descripción

Pyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H4N2O. It is a derivative of pyrazine, characterized by the presence of an aldehyde group at the second position of the pyrazine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyrazine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the Vilsmeier-Haack reaction, where pyrazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction conditions to optimize the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

Pyrazine-2-carbaldehyde undergoes oxidation to form pyrazine-2-carboxylic acid. Key findings:

-

Catalysts and Conditions : Dess-Martin periodinane in dichloromethane at room temperature converts pyrazin-2-ylmethanol to this compound, which can be further oxidized .

-

Yields : Oxidation of pyrazin-2-ylmethanol yields 100 mg of this compound (20% yield) under optimized conditions .

Table 1: Oxidation of this compound

| Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|

| Dess-Martin periodinane | DCM, 20°C, 1h | 20 | This compound |

| Lithium aluminum hydride | THF, -78°C, 1h | 100 | Pyrazine-2-carboxaldehyde |

Reduction Reactions

Reduction of the aldehyde group produces pyrazin-2-ylmethanol:

-

Mechanism : Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at -78°C facilitates nucleophilic attack on the carbonyl carbon .

-

Kinetics : Reaction proceeds via a six-membered transition state, with activation energy barriers calculated at 63 kJ/mol for pyridine analogs .

Table 2: Reduction of this compound

| Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|

| LiAlH4 | THF, -78°C, 1h | 100 | Pyrazin-2-ylmethanol |

Condensation Reactions with Hydrazine

Reaction with hydrazine forms bis-azomethines via hemiaminal intermediates:

-

Mechanism : Two pathways identified:

-

Intermediates : Hemiaminal H2 forms via nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration to the final product .

Table 3: Key Intermediates and Reaction Pathways

| Intermediate | Pathway | Formation Route | Half-Life (min) |

|---|---|---|---|

| H2 | Path 1 | Hydrazine addition to aldehyde | 15 |

| H3 | Path 2 | Secondary addition of hydrazine | 30 |

Substitution Reactions

Electrophilic substitution on the pyrazine ring occurs under specific conditions:

-

Reagents : Acetic acid or water act as catalysts for substituent activation .

-

Products : Substituted pyrazines with functional groups introduced via nucleophilic aromatic substitution .

Spectroscopic and Kinetic Data

NMR Analysis :

Kinetic Profile :

Actividad Biológica

Pyrazine-2-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound, characterized by its pyrazine ring and aldehyde functional group, has been synthesized through various methods. Notably, it can form stable hemiaminal intermediates when reacted with hydrazines, which are crucial for the formation of bis-azomethines. The synthesis involves reactions that utilize solvents such as water, methanol, and acetic acid as catalysts, highlighting the compound's versatility in organic synthesis .

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against Mycobacterium tuberculosis, a major pathogen responsible for tuberculosis. Specifically, pyrazine-2-carboxylic acid hydrazide derivatives were synthesized and evaluated for their anti-mycobacterial activity, with some showing promising results comparable to established treatments like pyrazinamide .

2. Neuroprotective Effects

Recent investigations into pyrazine-modified compounds have revealed neuroprotective activities. For example, certain derivatives have been shown to inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways. The mechanism involves upregulating anti-apoptotic proteins (Bcl-2) and downregulating pro-apoptotic factors (Bax), suggesting potential therapeutic applications in neurodegenerative diseases .

3. Anti-inflammatory Properties

Pyrazine derivatives have also been explored for their anti-inflammatory effects. Compounds derived from this compound have demonstrated the ability to inhibit inflammatory signaling pathways such as NF-κB and AP-1, which are critical in the pathogenesis of various inflammatory conditions .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Study on Antimycobacterial Activity : A series of pyrazine derivatives were synthesized and screened against M. tuberculosis. Among these, certain compounds exhibited high activity with minimum inhibitory concentrations (MIC) significantly lower than traditional drugs .

- Neuroprotection in PC12 Cells : A specific derivative showed an EC50 value of 5.44 μM in protecting PC12 cells from oxidative stress-induced apoptosis, indicating its potential use in treating neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The presence of substituents on the pyrazine ring can significantly influence their pharmacological properties:

| Compound | Substituent | Biological Activity | IC50/EC50 Value |

|---|---|---|---|

| Compound 19 | None | Neuroprotection | EC50 = 5.44 μM |

| Compound 16 | Nitro group | Antimycobacterial | MIC = 1.56 μg/mL |

| Compound 22 | Alkyl chain | Antiplatelet | EC50 = 0.054 μM |

Aplicaciones Científicas De Investigación

Organic Synthesis

Pyrazine-2-carbaldehyde serves as a key building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecules through several synthetic pathways:

- Formation of Bis-Azomethines : Recent studies have shown that this compound can react with hydrazine to form bis-azomethines. The reaction mechanism involves the formation of stable hemiaminal intermediates, which can be isolated and characterized using NMR spectroscopy. This process highlights the potential of this compound in synthesizing new azomethine derivatives that may possess unique properties .

- Synthesis of Triazole Conjugates : this compound has been utilized in the development of pyrazine-triazole conjugates through microwave-assisted click chemistry. These conjugates have demonstrated significant antiviral activity against SARS-CoV-2, with some compounds exhibiting better selectivity indexes than existing antiviral drugs like Favipiravir .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy, particularly in drug development:

- Antiviral Properties : Pyrazine-based compounds have been synthesized and screened for their efficacy against various viral infections, including SARS-CoV-2. The antiviral activity of certain pyrazine-triazole conjugates has been validated through computational studies and biological assays, suggesting their potential as therapeutic agents .

- Cancer Treatment : Derivatives of this compound have shown promise in cancer therapy. For instance, compounds derived from this aldehyde have been developed as selective inhibitors targeting specific kinases involved in cancer progression. Some derivatives have advanced to preclinical trials, demonstrating favorable pharmacokinetic properties .

Materials Science

In materials science, this compound is explored for its role in creating functional materials:

- Polymer Chemistry : The compound acts as a structural unit in the synthesis of polymers, contributing to materials with unique optical and electronic properties. Research indicates that pyrazine derivatives can modulate activities in fluorescent probes and other polymeric systems .

Case Study 1: Antiviral Drug Development

A series of pyrazine-based small molecules were synthesized to combat SARS-CoV-2. Among these compounds, specific pyrazine-triazole conjugates exhibited potent antiviral activity with low cytotoxicity and promising selectivity indexes compared to reference drugs . This study underscores the role of pyrazine derivatives in addressing urgent health challenges.

Case Study 2: Synthesis of Heterocycles

The reaction between hydrazines and this compound was investigated using density functional theory and experimental methods. The formation of bis-hemiaminal intermediates was confirmed, revealing new pathways for synthesizing complex heterocyclic structures . This research contributes to expanding the synthetic toolkit available for chemists.

Propiedades

IUPAC Name |

pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBWJLDFSICTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460761 | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-66-5 | |

| Record name | Pyrazinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrazinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can Pyrazine-2-carbaldehyde be used to synthesize more complex molecules like Pteridines?

A1: this compound serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The process involves several steps, starting with converting this compound to 2-amino-3-dimethoxymethylpyrazine. This intermediate undergoes acylation with various reagents, leading to different substituted derivatives. Subsequent hydrolysis and cyclization with ammonia yield various pteridine derivatives, including 2-methylpteridine, pteridin-2-one, and pteridine itself.

Q2: Can you explain the coordination chemistry of this compound with metals like Tin?

A2: this compound, when reacted with diphenyltin(IV) dichloride in the presence of 4-ethylthiosemicarbazone (Hapetsc), forms a unique diorganotin(IV) complex []. In this complex, the this compound derivative acts as a monodentate ligand, coordinating with the tin atom through its nitrogen atom. This coordination creates a distorted octahedral geometry around the tin center. This research highlights the potential of this compound derivatives in forming complexes with potential applications in various fields like catalysis.

Q3: What spectroscopic techniques are helpful in characterizing this compound and its derivatives?

A3: Characterization of this compound and its derivatives relies heavily on spectroscopic techniques like UV, IR, and NMR spectroscopy []. These techniques provide crucial information about the electronic structure, functional groups, and proton environments within the molecule, enabling researchers to confirm the identity and purity of the synthesized compounds. Additionally, ionization constants can be determined, providing insights into the molecule's reactivity and potential interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.